molecular formula C24H23N3O3 B1680358 p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine CAS No. 362508-67-6

p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine

Cat. No.: B1680358
CAS No.: 362508-67-6
M. Wt: 401.5 g/mol
InChI Key: SMRHGURAMRNJTP-UHFFFAOYSA-N
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Description

S101 is an inhibitor of proliferating T-cells, rescuing mice from superantigen-induced shock.

Properties

CAS No.

362508-67-6

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C24H23N3O3/c1-15-9-11-17(12-10-15)25-24-18-7-5-6-8-19(18)26-23(27-24)16-13-20(28-2)22(30-4)21(14-16)29-3/h5-14H,1-4H3,(H,25,26,27)

InChI Key

SMRHGURAMRNJTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S101;  S 101;  S-101

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-quinazolin-4-yl)-p-tolyl-amine, 3.76 g, 0.014 mol), ethylene-glycol-dimethyl-ether/water (1 l/120 ml), 3,4,5-trimethoxyphenylboronic acid (2.714 g, 0.014 mol) and sodium bicarbonate (3.6 g) was degassed with argon for 15 minutes. Pd(dppf)Cl2 (0.84 g) was added, and the mixture was heated to reflux overnight. After cooling to room temperature CH2Cl2 (1 l) and H2O (500 ml) were added. The organic and aqueous layers were separated, the aqueous layer was extracted with CH2Cl2 (2×500 ml), and the combined organic layers were dried over anhydrous sodium sulfate. The organic solvent was removed under reduced pressure. The crude product was purified by methanol. Filtration in a Büchner apparatus afforded p-tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine, 2 (3.15 g, 0.0078 mol 56%). m.p.: >250° C.; 1H NMR (300 MHz, DMSO-d6) δ 2.33 (s, 3H), 3.74 (s, 3H), 3.91 (s, 6H), 6.81 (s, 2H), 7.24 (d, J=8.4 Hz, 2H), 7.33 (d, J=7.3 Hz, 2H), 7.58 (t, J=8.2 Hz, 1H), 7.83 (t, J=7.2 Hz, 2H), 8.54 (d, J=7.5 Hz, 1H). Anal. (C24H23N3O3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylene-glycol dimethyl-ether water
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
2.714 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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